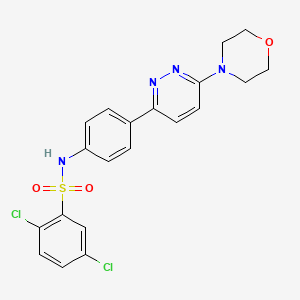
2,5-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H18Cl2N4O3S and its molecular weight is 465.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,5-Dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. Its unique structure, characterized by a dichloro-substituted benzene ring and a morpholinopyridazinyl moiety, suggests significant biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic uses of this compound based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H18Cl2N4O2, with a molecular weight of approximately 429.3 g/mol. The compound features two chlorine atoms at positions 2 and 5 on the benzene ring, contributing to its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C21H18Cl2N4O2 |
| Molecular Weight | 429.3 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within various biological pathways. Research indicates that the compound may act as an inhibitor for certain enzymes or receptors, modulating their activity and influencing downstream signaling pathways.
The presence of the morpholinopyridazinyl group enhances its binding affinity to these targets, potentially improving its pharmacokinetic properties compared to related compounds.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, suggesting its role as a potential anticancer agent. The mechanism involves inducing apoptosis and inhibiting cell cycle progression through modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways.
Anti-inflammatory Effects
In addition to anticancer activity, this compound has demonstrated anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kB signaling pathways in vitro.
Case Studies
- Cell Line Studies : In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a significant reduction in cell viability (IC50 values ranging from 10 to 20 µM). The study highlighted the compound's ability to induce apoptosis as evidenced by increased annexin V staining and caspase-3 activation.
- In Vivo Models : In murine models of inflammation, administration of the compound led to a marked decrease in edema and inflammatory markers compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2,5-Dichloro-N-(4-(6-piperidinopyridazin-3-yl)phenyl)benzenesulfonamide | Piperidine instead of morpholine | Moderate anticancer activity |
| 2,4-Dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide | Different chlorine substitution pattern | Stronger anti-inflammatory effects |
属性
IUPAC Name |
2,5-dichloro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4O3S/c21-15-3-6-17(22)19(13-15)30(27,28)25-16-4-1-14(2-5-16)18-7-8-20(24-23-18)26-9-11-29-12-10-26/h1-8,13,25H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFLSGYFSVOBQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














